molecular formula C17H13ClN2O4S B6500942 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate CAS No. 896308-58-0

6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate

Cat. No.: B6500942
CAS No.: 896308-58-0
M. Wt: 376.8 g/mol
InChI Key: DYGRYIKUPHNWIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 4-oxo-4H-pyran core substituted at the 3-position with a 2-chlorobenzoate ester and at the 6-position with a [(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl group. Its synthesis likely involves coupling a pyranone intermediate with 1-methylimidazole-2-thiol, followed by esterification with 2-chlorobenzoyl chloride, analogous to methods described for related compounds . Structural characterization of such compounds typically employs crystallographic tools like SHELXL for refinement and ORTEP-3 for graphical representation .

Properties

IUPAC Name

[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4S/c1-20-7-6-19-17(20)25-10-11-8-14(21)15(9-23-11)24-16(22)12-4-2-3-5-13(12)18/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYGRYIKUPHNWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound's structure can be broken down as follows:

  • Pyran ring : A six-membered ring containing one oxygen atom.
  • Imidazole moiety : A five-membered ring containing two nitrogen atoms.
  • Chlorobenzoate group : A benzene ring substituted with a chlorine atom and a carboxylate group.

Biological Activity Overview

Recent studies have explored the biological activity of this compound, focusing on its antimicrobial, antiprotozoal, and anticancer properties. The following table summarizes key findings from various studies:

Biological Activity Target Organism/Cell Line Effect Reference
AntimicrobialVarious bacterial strainsInhibition of growth
AntiprotozoalLeishmania donovaniEC50 = 0.38 µM
AnticancerHepG2 (human liver cancer)CC50 > 7.8 µM (low cytotoxicity)
CytotoxicityHuman cell linesLow cytotoxicity

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural analogs and preliminary data:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways of target organisms, leading to growth inhibition.
  • Disruption of Membrane Integrity : Similar compounds have shown the ability to disrupt cellular membranes, causing leakage of vital cellular components.
  • Interference with DNA/RNA Synthesis : The structural components suggest potential interactions with nucleic acids, impacting replication and transcription processes.

Study 1: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various derivatives, this compound demonstrated significant inhibition against multiple bacterial strains, suggesting broad-spectrum antimicrobial properties.

Study 2: Antiprotozoal Efficacy

A detailed investigation into its antiprotozoal activity revealed that the compound effectively inhibited the growth of Leishmania donovani with an EC50 value of 0.38 µM, outperforming several standard treatments. This positions it as a promising candidate for further development in treating leishmaniasis.

Study 3: Cytotoxicity Assessment

Cytotoxicity was assessed using the HepG2 cell line to evaluate potential hepatotoxic effects. The compound exhibited low cytotoxicity (CC50 > 7.8 µM), indicating a favorable safety profile for further pharmacological exploration.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of pyran-3-yl esters with variable substituents. Key analogs and their distinguishing features are outlined below:

Substituent Variations on the Benzoate Group

Compound ID Benzoate Substituent Molecular Formula Molecular Weight (g/mol) Source
Target Compound 2-Chloro C17H13ClN2O4S 376.8141
BF93264 3-Chloro C17H13ClN2O4S 376.8141
BF93255 4-Methyl C18H16N2O4S 356.3956
  • Solubility : The 2-chloro derivative may exhibit lower solubility in polar solvents than the 4-methyl analog due to reduced symmetry and increased hydrophobicity.

Heterocyclic Modifications

Compound ID Heterocycle Core Structure Molecular Weight (g/mol) Source
Target Compound 1-Methylimidazole 4-Oxo-4H-pyran 376.8141
BF93273 4-Methylpyrimidine 4-Oxo-4H-pyran 344.3419
Compound 1-Methylimidazole Prop-2-enamide 481.43
  • Heterocycle Impact : Replacing the imidazole (target compound) with pyrimidine (BF93273) modifies hydrogen-bonding capacity and π-π stacking interactions, which could influence biological activity or crystallinity.
  • Core Structure Differences: The prop-2-enamide core in ’s compound introduces a conjugated system, contrasting with the pyranone core’s rigidity .

Physicochemical and Structural Properties

  • Crystallography : The target compound’s structure, if resolved, would likely employ SHELX programs for refinement, as seen in small-molecule crystallography .
  • Thermal Stability : The 2-chlorobenzoate group may confer higher thermal stability compared to furan-based esters (BF93273) due to stronger C-Cl bonds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.